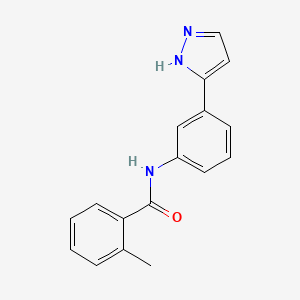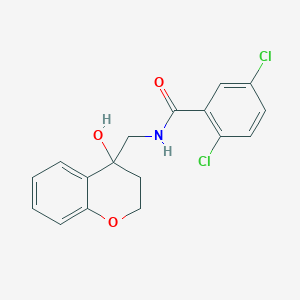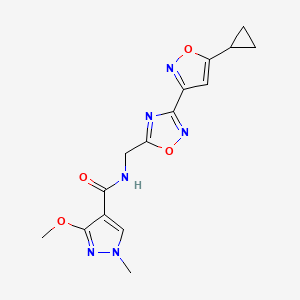
N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide” belongs to a class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of the pyrazolyl group suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, similar compounds are often synthesized through a series of reactions involving the corresponding acid, amine, and pyrazole derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be complex. An X-ray crystal structure analysis of a similar compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
A series of pyrazole derivatives, including structures related to N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide, were synthesized and evaluated for their anti-inflammatory activities. These compounds have shown promising results, with many exhibiting good anti-inflammatory activities and less toxicity, indicating their potential as therapeutic agents (Abdulla et al., 2014).
Antiproliferative Effects on Cancer Cells
Research into conformationally rigid analogs of the aminopyrazole amide scaffold, including derivatives related to our compound of interest, has demonstrated significant antiproliferative activities against melanoma cells. Some of these derivatives have shown to be potent inhibitors of Raf kinases, suggesting their utility in cancer therapy (Kim et al., 2011).
Molecular Design for Anticancer Activity
Further studies on 2-Pyrazoline derivatives, including those structurally similar to this compound, have highlighted their potential as anticancer agents. Certain derivatives displayed significant cytotoxic effects on various cancer cell lines, including HeLa, MCF-7, and MKN-45, without affecting normal cells, indicating their specificity and potential therapeutic value (Tok et al., 2020).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have revealed their significant antioxidant activity. These complexes, including those related to the compound , demonstrate the potential of pyrazole derivatives in developing antioxidant therapies, showcasing the versatility of these compounds beyond their antiproliferative and anti-inflammatory applications (Chkirate et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a variety of targets, including receptor tyrosine kinases , and multiple receptors .
Mode of Action
For instance, imidazole derivatives are known to exhibit a broad range of chemical and biological properties . Similarly, indole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
2-methyl-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-5-2-3-8-15(12)17(21)19-14-7-4-6-13(11-14)16-9-10-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKRGXANMBKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)
![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)
![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)
![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)



![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)
